Chemical structure and properties of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea
Chemical structure and properties of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea
An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, a halogenated acylurea derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthetic pathways, and potential applications. By integrating established chemical principles with data from authoritative sources, this guide serves as a foundational resource for leveraging this molecule in synthetic chemistry and as a reactive fragment in the design of targeted therapeutics.
Chemical Identity and Physicochemical Properties
3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS No. 790681-56-0) is a bifunctional organic compound featuring a urea linkage, an aromatic fluorine substituent, and a reactive chloroacetyl group.[1] The presence of these distinct chemical moieties suggests its potential utility as a versatile building block in organic synthesis and as a probe for exploring biological systems.
Chemical Structure
The structural architecture consists of a 2-fluorophenyl group attached to a urea backbone, which is further acylated with a chloroacetyl group.
Caption: Chemical Structure of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.
Physicochemical Data Summary
The key physicochemical properties are summarized below. These parameters are critical for predicting the compound's behavior in various solvent systems and its potential for biological membrane permeability.
| Property | Value | Source |
| CAS Number | 790681-56-0 | [1] |
| Molecular Formula | C₉H₈ClFN₂O₂ | [1] |
| Molecular Weight | 230.62 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [1][2] |
| Predicted LogP | 1.7126 | [1] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
| Rotatable Bonds | 2 | [1][2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Reaction Mechanisms
The synthesis of substituted ureas is a well-established field in organic chemistry, with several reliable methods available.[3][4] For 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, the most logical synthetic strategy involves the acylation of a pre-formed urea precursor.
Proposed Synthetic Pathway
A robust two-step synthesis is proposed. The first step involves the formation of the core urea structure, 1-(2-fluorophenyl)urea, from 2-fluoroaniline. The second step is the selective N-acylation with chloroacetyl chloride.
Caption: Proposed two-step synthetic workflow for the target compound.
Mechanistic Considerations
Step 1: Urea Formation: The synthesis of 1-(2-fluorophenyl)urea from 2-fluoroaniline can be achieved by reacting it with an isocyanate or a source that generates it in situ, such as potassium cyanate in the presence of acid.[5] The nucleophilic amine of 2-fluoroaniline attacks the electrophilic carbon of the isocyanate, forming the urea linkage.
Step 2: N-Acylation: The subsequent acylation with chloroacetyl chloride is a standard nucleophilic acyl substitution.[6][7] The nitrogen atom of the urea acts as the nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base like triethylamine is typically used to quench the HCl byproduct.[6] The reaction is generally performed in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8]
Potential Applications in Drug Discovery and Chemical Biology
While specific biological activities for this exact compound are not extensively documented, its structure contains key pharmacophores and reactive groups that suggest significant potential in medicinal chemistry.
As a Covalent Modifier
The chloroacetyl group is a well-known electrophile, capable of reacting with nucleophilic amino acid residues in proteins, such as cysteine, lysine, or histidine. This makes 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea an attractive fragment for the design of irreversible or covalent inhibitors. Such inhibitors can offer enhanced potency and prolonged duration of action by forming a stable covalent bond with their biological target.
Caption: Mechanism of covalent modification of a protein target.
Scaffold for Library Synthesis
The aryl urea motif is a privileged structure found in numerous biologically active compounds, most notably as a core component of multi-kinase inhibitors like Sorafenib. The title compound can serve as a versatile starting material for generating libraries of more complex molecules. The chloroacetyl group can be displaced by various nucleophiles (e.g., amines, thiols) to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis and analysis of similar compounds. Researchers should perform their own optimization and safety assessments.
Protocol: Synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea
This protocol is adapted from standard procedures for urea acylation.[6][7]
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-fluorophenyl)urea (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the resulting suspension to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred suspension.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Analysis: Inject 10 µL of the sample. The purity can be determined by integrating the peak area of the product relative to the total peak area.
Safety and Handling
-
Hazard Statements: Based on analogous structures like 3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea, this compound should be handled as potentially hazardous.[2] It may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]
Conclusion
3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is a compound of significant interest due to its combination of a privileged aryl urea scaffold and a reactive electrophilic handle. Its straightforward synthesis and bifunctional nature make it a valuable tool for medicinal chemists and drug discovery professionals. The insights provided in this guide on its structure, properties, synthesis, and potential applications are intended to facilitate its use in the development of novel chemical probes and therapeutic agents.
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